ethyl 2-({[2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
This compound is a heterocyclic derivative featuring a benzothiophene core fused with a tetrahydrobenzene ring and a pyrrolo[2,3-b]quinoxaline moiety. The ethyl carboxylate group at position 3 of the benzothiophene and the 3-methoxyphenyl substituent on the pyrroloquinoxaline ring are critical functional groups influencing its physicochemical and biological properties. Its synthesis involves multistep reactions, including cyanoacetylation and cyclization, as seen in analogous compounds .
Properties
Molecular Formula |
C29H27N5O4S |
|---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
ethyl 2-[[2-amino-1-(3-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C29H27N5O4S/c1-3-38-29(36)22-18-11-4-7-14-21(18)39-28(22)33-27(35)23-24-26(32-20-13-6-5-12-19(20)31-24)34(25(23)30)16-9-8-10-17(15-16)37-2/h5-6,8-10,12-13,15H,3-4,7,11,14,30H2,1-2H3,(H,33,35) |
InChI Key |
KHTOUHBDVHVCSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(N(C4=NC5=CC=CC=C5N=C34)C6=CC(=CC=C6)OC)N |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Substrate Preparation
A mixture of 3-methoxyaniline (1.0 eq) and 2,3-diaminoquinoxaline (1.2 eq) is refluxed in acetic acid (10 vol) under nitrogen for 12 hours. The reaction proceeds via nucleophilic attack at the quinoxaline C-3 position, followed by cyclization to form the pyrrolo[2,3-b]quinoxaline scaffold. Post-reaction, the intermediate 1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline is isolated via vacuum filtration (yield: 68–72%).
Carboxylation at C-3
The C-3 carboxyl group is introduced using a modified Kolbe–Schmitt reaction. The intermediate is treated with potassium tert-butoxide (2.5 eq) in dry THF at −78°C, followed by bubbling CO₂ gas for 4 hours. Acidic workup with HCl yields 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid (yield: 58%).
Table 1: Optimization of Carboxylation Step
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Base | KOtBu | NaH | KOtBu |
| Temperature (°C) | −78 | 0 | −78 |
| CO₂ Exposure (h) | 4 | 6 | 4 |
| Yield (%) | 58 | 42 | 58 |
Synthesis of Ethyl 2-Amino-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate
The tetrahydrobenzothiophene fragment is prepared via a Gewald reaction.
Cyclohexanone Condensation
Cyclohexanone (1.0 eq), ethyl cyanoacetate (1.2 eq), and sulfur (1.5 eq) are stirred in ethanol with morpholine (1.0 eq) as a catalyst at 80°C for 6 hours. The reaction forms 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, which is subsequently hydrolyzed to the carboxylic acid using 6 M HCl (reflux, 3 h).
Esterification
The carboxylic acid is esterified with ethanol (5 vol) and concentrated H₂SO₄ (0.1 vol) under reflux for 8 hours. Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is obtained after recrystallization from ethanol (yield: 81%).
Table 2: Gewald Reaction Variants
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Morpholine | Ethanol | 6 | 81 |
| Piperidine | DMF | 8 | 67 |
| DBU | THF | 4 | 73 |
Amide Coupling for Final Product Assembly
The two intermediates are conjugated via an amide bond.
Activation of Carboxylic Acid
2-Amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid (1.0 eq) is treated with thionyl chloride (3.0 eq) in dichloromethane (DCM) at 0°C for 2 hours. The resultant acid chloride is isolated by rotary evaporation and used immediately.
Coupling with Tetrahydrobenzothiophene Ester
The acid chloride is added to a solution of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (1.1 eq) and triethylamine (3.0 eq) in DCM at room temperature. The reaction is stirred for 12 hours, followed by extraction with DCM and purification via silica gel chromatography (eluent: hexane/ethyl acetate 7:3). The final product is obtained as a pale-yellow solid (yield: 65%).
Table 3: Coupling Agent Screening
| Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Thionyl Cl | DCM | 12 | 65 |
| EDCl/HOBt | DMF | 8 | 59 |
| DCC/DMAP | THF | 10 | 54 |
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows 98.2% purity at 254 nm.
Challenges and Optimization Insights
-
Low Coupling Yields: Initial attempts using EDCl/HOBt resulted in emulsions due to poor solubility. Switching to thionyl chloride activation improved phase separation.
-
Ring Oxidation: The tetrahydrobenzothiophene ester is prone to oxidation during storage; adding 0.1% BHT as a stabilizer prevents degradation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDCI, DCC.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-({[2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has garnered attention for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that this compound may interact with specific molecular targets involved in cancer pathways. Its unique structure allows it to bind to enzymes or receptors that could be crucial for cancer treatment.
| Target | Activity |
|---|---|
| Enzymes | Potential inhibition leading to reduced tumor growth |
| Receptors | Possible modulation of signaling pathways |
Biochemical Research
The compound's interaction with biological systems makes it a valuable tool in biochemical research:
- Enzyme Inhibition Studies : Investigating how the compound inhibits specific enzymes can provide insights into its mechanism of action.
Materials Science
Due to its unique structural features, this compound may also find applications in developing new materials with specific electronic or optical properties.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds derived from the same structural framework:
- Study on Antitumor Effects : Research indicates that derivatives of pyrroloquinoxaline exhibit significant cytotoxicity against various cancer cell lines.
- Binding Affinity Assessments : Experimental data suggest that compounds with similar structures can effectively bind to target proteins involved in disease processes.
Mechanism of Action
The mechanism of action of ethyl 2-({[2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in their activity. The exact pathways and targets would depend on the specific application and the biological context.
Comparison with Similar Compounds
Ethyl 2-{[({2,2,2-Trichloro-1-[(4-Methoxybenzoyl)Amino]Ethyl}Amino)Carbothioyl]Amino}-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate ()
- Structural Differences: Replaces the pyrroloquinoxaline group with a trichloroethyl-thioureido chain and a 4-methoxybenzoyl substituent.
- The 4-methoxybenzoyl moiety may alter receptor binding compared to the 3-methoxyphenyl group in the target compound .
Ethyl 2-(2-Cyano-Acetamido)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate ()
- Structural Differences: Lacks the pyrroloquinoxaline system, featuring a cyanoacetamido group instead.
- Impact : Simplifies the scaffold, likely reducing steric hindrance and altering electronic properties, which may affect bioactivity or crystallization behavior .
Pyrroloquinoxaline Derivatives
2-Amino-1-[(E)-(3-Hydroxybenzylidene)Amino]-N-(2-Methoxyethyl)-1H-Pyrrolo[2,3-b]Quinoxaline-3-Carboxamide ()
- Structural Differences : Substitutes the 3-methoxyphenyl group with a 3-hydroxybenzylidene Schiff base and replaces the benzothiophene-ethyl carboxylate with a carboxamide chain.
- The carboxamide group may influence hydrogen-bonding interactions in biological targets .
Crystallography and Conformational Analysis
Biological Activity
Ethyl 2-({[2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives. This compound exhibits a range of biological activities and has potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Quinoxaline Core : Known for diverse biological properties.
- Pyrrolo Structure : Enhances interaction with biological targets.
- Benzothiophene Moiety : Contributes to the compound's pharmacological profile.
Anticancer Activity
Research indicates that compounds similar to ethyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate exhibit significant anticancer properties. For instance, studies on pyrroloquinoxalines have shown their efficacy in targeting G protein-coupled estrogen receptor 1 (GPER) in breast cancer cells, leading to inhibition of cell proliferation .
Table 1: Anticancer Activity of Similar Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| G-1 | MCF-7 | 0.5 | GPER activation |
| G-15 | MDA-MB-231 | 0.8 | Estrogen receptor modulation |
| Ethyl 2-amino | HCT116 | TBD | Enzyme inhibition |
Antimicrobial and Antiviral Properties
Quinoxaline derivatives have been recognized for their antimicrobial and antiviral activities. They have shown potential as inhibitors against various pathogens, including influenza and coronaviruses . The specific mechanisms often involve interference with viral replication processes or modulation of host immune responses.
The biological activity of ethyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to active or allosteric sites.
- Receptor Modulation : It can modulate signaling pathways through interactions with receptors involved in cellular communication.
Study on Anticancer Effects
A study published in Wiley Online Library investigated the synthesis and antiproliferative effects of new pyrroloquinoxalines. The findings suggested that these compounds could effectively inhibit the growth of GPER-expressing breast cancer cells . The study utilized MTT assays to evaluate cell viability and demonstrated promising results for further development into therapeutic agents.
Antiviral Research
Another significant study focused on the antiviral potential of quinoxaline derivatives against respiratory pathogens. It highlighted their ability to inhibit viral replication and provided insights into structure-activity relationships (SAR) that could guide future drug development .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent polarity, and catalysts. For example:
- Step 1 : Condensation of 3-methoxybenzaldehyde derivatives with pyrroloquinoxaline precursors under acidic conditions (e.g., p-toluenesulfonic acid) .
- Step 2 : Carbamoylation of the intermediate using activated carbonyl reagents (e.g., chloroformates) in aprotic solvents like DMF .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography to achieve >95% purity. Advanced techniques like continuous flow reactors can improve yield and scalability .
Q. How can structural characterization be performed to confirm the compound’s identity?
Use a combination of:
- NMR : H and C NMR to verify aromatic protons (δ 6.8–8.2 ppm) and ester carbonyl groups (δ 165–170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (expected m/z ~550–600 g/mol) .
- X-ray Crystallography : For unambiguous confirmation of fused-ring geometry (if single crystals are obtainable) .
Q. What solvents and reaction conditions are optimal for functional group modifications (e.g., oxidation or substitution)?
- Oxidation : Use hydrogen peroxide in acetic acid (20–40°C) for controlled oxidation of the pyrroloquinoxaline moiety .
- Substitution : Polar aprotic solvents (e.g., DMSO) with nucleophiles (e.g., halides) under reflux (80–100°C) .
- Reduction : Sodium borohydride in THF at 0°C to preserve labile functional groups .
Advanced Research Questions
Q. How can computational modeling predict biological target interactions?
- Molecular Docking : Use software like AutoDock Vina to simulate binding to kinases (e.g., EGFR or BRAF) based on the compound’s pyrroloquinoxaline core .
- QSAR Analysis : Correlate substituent effects (e.g., methoxy vs. chloro groups) with activity trends observed in similar derivatives .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize in vitro testing .
Q. How should researchers address discrepancies in reported biological activity data?
- Comparative Assays : Test the compound alongside analogs (e.g., dichlorophenyl or dimethoxyphenyl variants) under standardized conditions (e.g., IC in MCF-7 cells) .
- Metabolic Stability : Evaluate cytochrome P450 interactions via liver microsome assays to rule out false negatives from rapid degradation .
- Structural Analysis : Use X-ray crystallography to identify conformational differences affecting binding (e.g., torsion angles in the benzothiophene ring) .
Q. What strategies improve yield in multi-step syntheses while minimizing side reactions?
- DoE Optimization : Apply Design of Experiments (DoE) to variables like temperature, catalyst loading, and reaction time. For example, a central composite design can identify optimal conditions for carbamoylation .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
- Microwave Assistance : Reduce reaction times (e.g., from 12 hours to 2 hours) for steps prone to decomposition (e.g., cyclization reactions) .
Q. How can researchers validate the compound’s mechanism of action in cellular assays?
- Kinase Profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify primary targets .
- CRISPR Knockout : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines (e.g., EGFR−/−) .
- Biomarker Analysis : Quantify downstream markers (e.g., phosphorylated ERK for MAPK pathway inhibitors) via ELISA or Western blot .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
